molecular formula C9H7NO4 B026973 Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate CAS No. 100246-04-6

Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate

Cat. No. B026973
M. Wt: 193.16 g/mol
InChI Key: KSQNEWWVQONQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2,4-disubstituted oxazoles, can be achieved through a [3 + 2] annulation process involving a terminal alkyne and a carboxamide, catalyzed by gold using a gold-catalyzed oxidation strategy. The use of bidentate ligands, such as Mor-DalPhos, has been found to temper the reactivities of in situ-generated gold carbenes, facilitating this type of synthesis (Luo et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of related compounds like methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate has been conducted using X-ray analysis, revealing details about the exocyclic carbonyl group and the methyl ester group linked to a heterocyclic ring system. The analysis provides insights into the dihedral angles and the participation of sulfur in molecular π-bonding, which are crucial for understanding the reactivity and stability of these compounds (Chan et al., 1977).

Chemical Reactions and Properties

Oxazole and thiazole molecules, closely related to methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate, undergo transformations under specific conditions. For instance, N-coordinated to manganese(i) oxazole and thiazole molecules can be converted into their respective carbene tautomers through acid-base reactions and subsequently transmetalated to gold(i), indicating the versatile chemical behavior of these compounds (Ruiz & Perandones, 2009).

Safety And Hazards

“Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate” is classified as a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-8(11)5-3-2-4-6-7(5)10-9(12)14-6/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQNEWWVQONQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate

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